methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate
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Overview
Description
“Methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate” is a chemical compound with the molecular formula C17H20N2O4S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an indole ring, a pyrrolidine ring, and a sulfanyl acetate group. The indole ring is a prevalent moiety in many natural products and drugs .Scientific Research Applications
Synthesis and Chemical Transformations
- Derivatives Synthesis : Research has shown the transformation of similar sulfanyl-acetate compounds under specific conditions, leading to the unexpected formation of derivatives like 5,6-dihydropyridin-2(1H)-one and tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine. Such transformations indicate the compound's potential in generating novel heterocyclic structures through acid catalysis (Nedolya et al., 2018).
- Heterocyclic Compounds Synthesis : Studies have focused on synthesizing 1-substituted 7-methoxymitosenes, showcasing the capability of related compounds in the formation of complex heterocyclic structures, pivotal for pharmaceutical applications (Kametani et al., 1977).
Material Science and Crystal Structure
- Molecular Structure Investigation : The synthesis and characterization of similar compounds have been documented, where crystal structure analysis via X-ray crystallography revealed intricate molecular interactions. Such studies are fundamental for understanding the compound's behavior in different states and for designing materials with specific properties (Mao et al., 2015).
Pharmaceutical and Biological Applications
- Antimicrobial Activities : Research on thiazoles and their derivatives, structurally related to the given compound, have shown promising antimicrobial activities. This highlights the compound's potential role in developing new antimicrobial agents by synthesizing fused derivatives with specific biological activities (Wardkhan et al., 2008).
Advanced Synthetic Techniques
- Pyrrolizidines and Indolizidines Synthesis : The compound's related structures have been utilized in synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines. These compounds are significant for the synthesis of natural products and bioactive molecules, demonstrating advanced applications in organic synthesis and medicinal chemistry (Back & Nakajima, 2000).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely affects the biochemical pathways related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 2-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-12-4-3-11-7-15(18-14(11)8-12)17(21)19-6-5-13(9-19)24-10-16(20)23-2/h3-4,7-8,13,18H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAPTSHLIWDBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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